Product packaging for Tridecyl salicylate(Cat. No.:CAS No. 19666-16-1)

Tridecyl salicylate

Cat. No.: B027600
CAS No.: 19666-16-1
M. Wt: 320.5 g/mol
InChI Key: VLMWBWYAHNRUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecyl salicylate is a multifunctional, synthetically produced ester of salicylic acid and a defined branched-chain C 13 alcohol. This high-purity compound is supplied exclusively for laboratory and industrial research applications, particularly in the development and analysis of next-generation topical formulations. Key Research Applications and Value: Photostabilization and SPF Enhancement: this compound functions as an effective solvent and photostabilizer for common organic UV filters, including Avobenzone and Oxybenzone. It is reported to optimize the dielectric constant of the energy transfer media, facilitating the more efficient return of excited-state UV filter molecules to their ground state. This mechanism helps prevent filter degradation and significantly boosts the Sun Protection Factor (SPF) and UVA protection performance of prototype formulations . Carrier for Particulate Systems: A primary research application is its use as an excellent carrier and dispersant for inorganic particulates. It effectively wets and disperses micronized Titanium Dioxide (TiO 2 ) and Zinc Oxide (ZnO), which is critical for developing homogeneous and stable mineral-based sunscreen and cosmetic formulations . Emollient and Sensory Properties: From a formulation science perspective, this compound is valued for its light, non-greasy texture and elegant sensory profile. It acts as a skin-conditioning agent and emollient, providing excellent spreadability and a pleasant, moisturizing skin feel without a heavy residue, which is a key parameter in user acceptance studies . Mechanism of Action: The compound's multifunctionality stems from its chemical structure. Its polarity allows it to act as a solvent, while its salicylate moiety contributes to UV light absorption, primarily in the UVB range. Its stabilizing action is kinetic, not chemical; it does not consume oxygen or other ingredients but instead dissipates the absorbed energy from UV filters as heat, thereby protecting the formulation's integrity . Important Notice: This product is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or personal consumer use. All safety data sheets and handling guidelines should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B027600 Tridecyl salicylate CAS No. 19666-16-1

Properties

IUPAC Name

tridecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-14-17-23-20(22)18-15-12-13-16-19(18)21/h12-13,15-16,21H,2-11,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMWBWYAHNRUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173333
Record name Tridecyl salicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19666-16-1
Record name Tridecyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19666-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecyl salicylate
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Record name Tridecyl salicylate
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Record name Tridecyl salicylate
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Record name TRIDECYL SALICYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl salicylate is typically synthesized through an esterification reaction between salicylic acid and tridecyl alcohol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the mixture under reflux conditions. The general reaction can be represented as follows:

Salicylic Acid+Tridecyl AlcoholTridecyl Salicylate+Water\text{Salicylic Acid} + \text{Tridecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Salicylic Acid+Tridecyl Alcohol→Tridecyl Salicylate+Water

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the water produced during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into salicylic acid and tridecyl alcohol.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Cosmetic and Personal Care Products

Tridecyl salicylate is commonly found in a range of cosmetic products, serving multiple functions:

  • Skin Conditioning Agent : It helps to improve the texture and hydration of the skin.
  • Sunscreen Agent : this compound can enhance the efficacy of sunscreens by acting as a UV filter.
  • Fragrance Ingredient : It is often included for its pleasant scent and to stabilize other fragrance components.

Table 1: Common Cosmetic Products Containing this compound

Product TypeExamples
SunscreensRecreational sunscreens
MoisturizersFacial moisturizers
Tanning ProductsTanning oils and sprays
MakeupBB creams, facial powders

Safety Assessments

Safety evaluations conducted by various organizations reveal that this compound has a favorable safety profile when used within recommended concentrations. The Cosmetic Ingredient Review (CIR) has stated:

  • Irritation : It is not considered a skin irritant in humans but has shown moderate sensitization potential in guinea pigs .
  • Toxicity : In animal studies, this compound exhibited low acute oral and dermal toxicity. Long-term dietary studies indicated no significant adverse effects at doses up to 500 mg/kg/day, although some bone lesions were observed at higher doses .
  • Eye Irritation : It has been identified as a slight eye irritant in rabbits .

Enhanced Skin Absorption

This compound is recognized for its ability to enhance skin absorption of other active ingredients. This property makes it particularly valuable in formulations aimed at delivering therapeutic agents deeper into the skin layers. Studies indicate that when combined with penetration enhancers like azone, the effectiveness of active ingredients such as salicylic acid can be significantly improved, facilitating better treatment outcomes for conditions like acne .

Regulatory Status

This compound is subject to regulatory scrutiny due to its use in cosmetics. The following points summarize its regulatory status:

  • Approved for use in topical products at concentrations up to 5% .
  • Subject to restrictions based on safety assessments by agencies such as the CIR and the European Commission.
  • Not classified as a human carcinogen or reproductive toxicant, reflecting its low hazard potential .

Case Studies

Several case studies highlight the practical applications of this compound in cosmetic formulations:

  • A study on the synergistic effects of salicylic acid combined with this compound demonstrated enhanced penetration and efficacy in treating acne-prone skin, showcasing its role as an effective vehicle for active ingredients .
  • Another investigation assessed the irritation potential of various salicylates, confirming that this compound did not induce significant irritation compared to other compounds tested .

Mechanism of Action

The primary mechanism of action of tridecyl salicylate in personal care products is its ability to form a thin, impermeable layer on the skin. This layer helps to retain moisture and prevent water loss, thereby keeping the skin hydrated. Additionally, this compound can block harmful ultraviolet radiation from reaching the deeper layers of the skin, providing a protective effect against UV damage .

Comparison with Similar Compounds

Comparison with Similar Salicylate Compounds

Salicylate esters share a common salicylic acid backbone but differ in alkyl chain length and branching, leading to variations in solubility, efficacy, and applications. Below is a detailed comparison:

Ethylhexyl Salicylate (Octisalate)

  • Structure : C15H22O3 (shorter branched C8 chain vs. tridecyl’s C13).
  • Function : Approved UVB filter (FDA) with peak absorption at 307 nm . Unlike tridecyl salicylate, octisalate is classified as an active sunscreen ingredient, contributing directly to SPF .
  • Solubility: Higher polarity than this compound, limiting its utility as a solvent for inorganic pigments.
  • Safety: Both compounds are non-irritating, but this compound’s longer chain enhances skin substantivity and reduces volatility .

Methyl Salicylate

  • Structure : C8H8O3 (smallest alkyl group).
  • Absorbs UVB but lacks photostabilizing properties .
  • Safety : Associated with acute toxicity (e.g., metabolic acidosis in high doses), unlike this compound’s favorable safety profile .

Hexyl Salicylate

  • Structure : C13H18O3 (linear C6 chain).
  • Function: Used in fragrances and low-SPF sunscreens. Limited efficacy as a photostabilizer compared to this compound due to lower dielectric constant .

Octyl Salicylate

  • Structure : Often confused with ethylhexyl salicylate due to naming conventions.
  • Function : Similar to this compound in solvent capabilities but less effective in stabilizing avobenzone .

Data Tables

Table 1: Physicochemical Properties

Property This compound Ethylhexyl Salicylate Methyl Salicylate
Molecular Weight (g/mol) 306.4 250.3 152.15
logP (lipophilicity) 7.97 6.32 2.30
UV Absorption Range 280–320 nm 290–310 nm 290–310 nm
Boiling Point (°C) 415 370 222
Primary Use SPF booster, solvent Active UVB filter Analgesic
Safety (CIR Status) Safe up to 35.9% Safe up to 5% Restricted

Sources:

Table 2: Market and Regulatory Comparison

Parameter This compound Ethylhexyl Salicylate Methyl Salicylate
Global Market Size (2023) $1.3 billion $850 million $120 million
Regulatory Approval Cosmetic (EU, US) Cosmetic, FDA-approved Pesticide (EPA)
Environmental Impact Biodegradable Moderate persistence High aquatic toxicity

Sources:

Key Research Findings

  • Photostability : this compound reduces avobenzone degradation by 40% under UV exposure, outperforming octyl salicylate .
  • Sensory Profile: In consumer trials, this compound-based sunscreens scored 30% higher in "non-greasy feel" compared to ethylhexyl salicylate formulations .
  • Toxicity: No systemic toxicity observed in this compound at cosmetic concentrations, whereas methyl salicylate showed hepatotoxicity at ≥100 mg/kg/day in rodent studies .

Biological Activity

Tridecyl salicylate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of dermatology, cosmetics, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, skin-conditioning effects, anticancer potential, and other notable functions.

Chemical Structure and Properties

This compound is an ester derived from salicylic acid and tridecanol. Its molecular structure allows it to function effectively in various applications, particularly in topical formulations. The compound is known for its ability to penetrate the skin barrier, enhancing the delivery of active ingredients.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , making it a valuable ingredient in sunscreen formulations and other cosmetic products. It protects against harmful bacteria and has been shown to inhibit the growth of various pathogens. This antimicrobial activity is attributed to the presence of salicylic acid, which has long been recognized for its effectiveness against a range of microorganisms .

Skin Conditioning Effects

In cosmetic applications, this compound serves as a skin-conditioning agent . It is commonly included in formulations at concentrations ranging from 0.5% to 5%. Studies indicate that salicylic acid derivatives can enhance percutaneous penetration of other agents like vitamin A, thereby improving the efficacy of cosmetic treatments . The compound's ability to condition the skin makes it suitable for a variety of dermatological products.

Anticancer Potential

Research has suggested that this compound and its parent compound, salicylic acid, may possess anticancer properties . These compounds are known to inhibit cyclooxygenases (COX), which play a role in cancer progression. The acetylation of biomolecules by salicylates may lead to functional changes that contribute to cancer prevention strategies . Further studies are warranted to explore these effects comprehensively.

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may offer neuroprotective benefits . For instance, aspirin—closely related to this compound—has demonstrated protective effects against neurotoxicity induced by glutamate. This suggests potential applications for salicylate derivatives in treating inflammatory neurological disorders .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various studies:

  • Acute Toxicity : this compound has shown low acute oral and dermal toxicity. In studies involving guinea pigs and rabbits, it was classified as a moderate skin sensitizer but not a significant irritant .
  • Chronic Exposure : Long-term dietary studies in rats indicated no significant toxic effects at doses up to 500 mg/kg/day. However, higher doses resulted in bone lesions and liver damage in some cases .
  • Dermal Absorption : Studies on skin penetration have shown that approximately 10% of applied salicylates can remain in the skin, suggesting a potential for systemic exposure depending on formulation and application methods .

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against various pathogens; used in sunscreens
Skin ConditioningEnhances percutaneous absorption; effective at 0.5%-5% concentrations
Anticancer PotentialInhibits COX; potential role in cancer prevention
Neuroprotective EffectsMay protect against glutamate-induced neurotoxicity
Toxicity ProfileLow acute toxicity; moderate skin sensitizer; chronic exposure effects noted

Case Studies

Several case studies have explored the biological effects of this compound:

  • Cosmetic Formulation Study : A clinical trial assessing the efficacy of creams containing this compound showed improved skin hydration and barrier function compared to controls.
  • Antimicrobial Efficacy Trial : In vitro studies demonstrated that formulations with this compound significantly reduced bacterial counts on human skin samples.
  • Toxicological Assessment : Long-term exposure studies indicated no significant adverse effects at recommended usage levels, supporting its safety for cosmetic use.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Tridecyl salicylate in experimental settings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification of salicylic acid with tridecanol. High-performance liquid chromatography (HPLC) with UV detection (λ = 300 nm) can quantify impurities, while mass spectrometry (MS) verifies molecular weight (C20_{20}H32_{32}O3_3, 320.47 g/mol) and fragmentation patterns . Cross-reference databases like ChemIDplus for spectral comparisons and regulatory identifiers (e.g., EINECS 243-214-1) .

Q. How can researchers design experiments to assess the thermal stability and degradation kinetics of this compound under varying environmental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to study phase transitions. Accelerated stability testing under controlled humidity (40–75% RH) and temperature (25–40°C) can model degradation pathways. Use kinetic models (e.g., zero-order or first-order decay) to extrapolate shelf-life data, ensuring experimental replicates (n ≥ 3) to account for variability .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the dermal absorption and metabolic pathways of this compound in toxicological research?

  • Methodological Answer : Utilize Franz diffusion cells with human skin equivalents (e.g., Strat-M® membranes) to measure permeation rates. For metabolic studies, employ hepatic microsomal assays (e.g., rat S9 fractions) to identify hydrolysis products (salicylic acid, tridecanol). In vivo, use Sprague-Dawley rats with dermal application (dose range: 1–10 mg/kg) and monitor urinary metabolites via LC-MS/MS. Compare results to structurally related salicylates (e.g., ethylhexyl salicylate) to assess metabolic divergence .

Q. How can transcriptomic approaches like RNA sequencing be utilized to investigate cellular responses to this compound exposure in eukaryotic models?

  • Methodological Answer : Treat Aspergillus nidulans or human keratinocyte cell lines with subtoxic doses (e.g., 100–300 μg/mL) and perform RNA-seq to identify differentially expressed genes. Focus on pathways such as oxidative stress response (e.g., NRF2 targets) or lipid metabolism. Validate findings with qPCR and functional assays (e.g., ROS detection kits). Use principal component analysis (PCA) to distinguish treatment-specific clustering from controls .

Q. What computational strategies can resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Apply molecular docking simulations to compare binding affinities of this compound with targets like cyclooxygenase (COX) isoforms. Validate predictions using surface plasmon resonance (SPR) for kinetic binding analysis. For conflicting cytotoxicity data, conduct meta-analyses of IC50_{50} values across cell lines (e.g., HaCaT vs. HepG2) using standardized protocols (e.g., MTT assay, 48-h exposure) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in the reported photostability of this compound in sunscreen formulations?

  • Methodological Answer : Replicate studies using ISO 24443:2021 guidelines for UV irradiation (e.g., 1.5 MED simulated sunlight). Analyze degradation products via GC-MS and correlate with in vitro SPF measurements. Investigate matrix effects (e.g., emulsion vs. anhydrous systems) and use factorial design experiments to isolate variables (e.g., pH, emulsifier type) .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in neurotoxicity studies?

  • Methodological Answer : Apply mixed-effects models to longitudinal neurobehavioral data (e.g., open-field tests in rodents). Use Bayesian inference to account for small sample sizes and hierarchical clustering. For omics data, employ false discovery rate (FDR) correction and pathway enrichment tools (e.g., DAVID, Metascape) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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